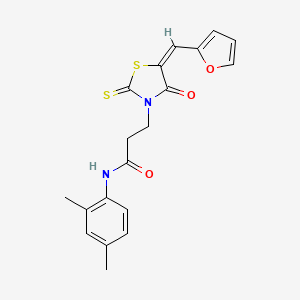
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the structural characteristics, biological activities, and relevant research findings associated with this compound.
Structural Characteristics
The compound features several notable structural components:
- Thiazolidinone Ring : Known for diverse pharmacological properties, this ring structure is associated with various bioactive compounds.
- Furan Moiety : Enhances reactivity and interaction with biological targets, potentially increasing the compound's efficacy.
- Dimethylphenyl Group : Suggests lipophilicity, which may influence bioavailability and cellular interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazolidinone and furan moieties are particularly noted for their antibacterial and antifungal properties. For example:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 8.34 ± 0.55 µM |
| 5g | E. coli | 8.65 ± 0.57 µM |
| 5p | P. aeruginosa | 8.97 ± 0.12 µM |
These results suggest that similar compounds can serve as effective agents against a range of bacterial strains, with MIC values comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Evaluation
The hemolytic activity of synthesized derivatives has been evaluated to assess cytotoxicity. The results indicate low toxicity levels, which is crucial for the development of new therapeutic agents:
| Compound | Hemolysis (%) |
|---|---|
| 5a | 15.48 |
| 5g | 8.03 |
| 5p | 4.35 |
These findings imply that while the compounds exhibit potent antimicrobial effects, they also maintain a favorable safety profile .
Case Studies and Research Findings
- Antimicrobial Activity : A study synthesized various derivatives of thiazolidinone and assessed their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant activity, indicating potential for further development as antimicrobial agents .
- Mechanistic Insights : Research has explored the mechanism of action of thiazolidinone derivatives, suggesting that they may inhibit bacterial cell wall synthesis or protein synthesis pathways, contributing to their antibacterial effects.
- Potential Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through various pathways including oxidative stress mechanisms .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-5-6-15(13(2)10-12)20-17(22)7-8-21-18(23)16(26-19(21)25)11-14-4-3-9-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBTXRLPOISELP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














